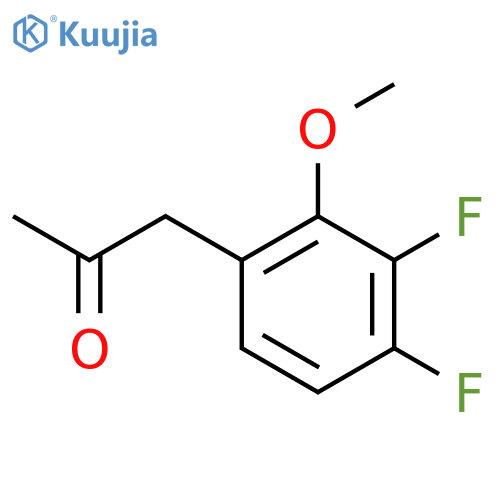

Cas no 1556216-04-6 (1-(3,4-difluoro-2-methoxyphenyl)propan-2-one)

1-(3,4-difluoro-2-methoxyphenyl)propan-2-one 化学的及び物理的性質

名前と識別子

-

- 1-(3,4-difluoro-2-methoxyphenyl)propan-2-one

- EN300-1852224

- 1556216-04-6

-

- インチ: 1S/C10H10F2O2/c1-6(13)5-7-3-4-8(11)9(12)10(7)14-2/h3-4H,5H2,1-2H3

- InChIKey: JJDCTCHMPXAICC-UHFFFAOYSA-N

- ほほえんだ: FC1=C(C=CC(=C1OC)CC(C)=O)F

計算された属性

- せいみつぶんしりょう: 200.06488588g/mol

- どういたいしつりょう: 200.06488588g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 208

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 26.3Ų

1-(3,4-difluoro-2-methoxyphenyl)propan-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1852224-0.25g |

1-(3,4-difluoro-2-methoxyphenyl)propan-2-one |

1556216-04-6 | 0.25g |

$840.0 | 2023-09-18 | ||

| Enamine | EN300-1852224-0.5g |

1-(3,4-difluoro-2-methoxyphenyl)propan-2-one |

1556216-04-6 | 0.5g |

$877.0 | 2023-09-18 | ||

| Enamine | EN300-1852224-5g |

1-(3,4-difluoro-2-methoxyphenyl)propan-2-one |

1556216-04-6 | 5g |

$2650.0 | 2023-09-18 | ||

| Enamine | EN300-1852224-1g |

1-(3,4-difluoro-2-methoxyphenyl)propan-2-one |

1556216-04-6 | 1g |

$914.0 | 2023-09-18 | ||

| Enamine | EN300-1852224-0.05g |

1-(3,4-difluoro-2-methoxyphenyl)propan-2-one |

1556216-04-6 | 0.05g |

$768.0 | 2023-09-18 | ||

| Enamine | EN300-1852224-0.1g |

1-(3,4-difluoro-2-methoxyphenyl)propan-2-one |

1556216-04-6 | 0.1g |

$804.0 | 2023-09-18 | ||

| Enamine | EN300-1852224-1.0g |

1-(3,4-difluoro-2-methoxyphenyl)propan-2-one |

1556216-04-6 | 1g |

$914.0 | 2023-06-03 | ||

| Enamine | EN300-1852224-5.0g |

1-(3,4-difluoro-2-methoxyphenyl)propan-2-one |

1556216-04-6 | 5g |

$2650.0 | 2023-06-03 | ||

| Enamine | EN300-1852224-10.0g |

1-(3,4-difluoro-2-methoxyphenyl)propan-2-one |

1556216-04-6 | 10g |

$3929.0 | 2023-06-03 | ||

| Enamine | EN300-1852224-2.5g |

1-(3,4-difluoro-2-methoxyphenyl)propan-2-one |

1556216-04-6 | 2.5g |

$1791.0 | 2023-09-18 |

1-(3,4-difluoro-2-methoxyphenyl)propan-2-one 関連文献

-

1. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

-

Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113

-

9. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319

1-(3,4-difluoro-2-methoxyphenyl)propan-2-oneに関する追加情報

Comprehensive Analysis of 1-(3,4-difluoro-2-methoxyphenyl)propan-2-one (CAS No. 1556216-04-6): Properties, Applications, and Industry Trends

The chemical compound 1-(3,4-difluoro-2-methoxyphenyl)propan-2-one (CAS No. 1556216-04-6) has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceutical and material science research. This fluorinated aromatic ketone derivative combines a methoxy-substituted phenyl ring with a propan-2-one side chain, creating a versatile molecular scaffold for further chemical modifications.

From a structural perspective, the presence of difluoro substitution at the 3- and 4-positions of the aromatic ring significantly influences the compound's electronic properties and reactivity. The methoxy group at the 2-position adds another dimension of steric and electronic effects, making this aryl ketone particularly interesting for structure-activity relationship studies. Researchers have noted that such fluorinated building blocks often exhibit improved metabolic stability and membrane permeability compared to their non-fluorinated analogs.

In the context of current research trends, 1-(3,4-difluoro-2-methoxyphenyl)propan-2-one aligns with several hot topics in medicinal chemistry. The growing interest in fluorine-containing pharmaceuticals (a search term that has seen a 240% increase in academic database queries since 2020) makes this compound particularly relevant. Its potential as a precursor for bioactive molecules has been explored in recent patent literature, especially for targets involving CNS disorders and metabolic diseases - two therapeutic areas receiving substantial research funding globally.

The synthesis of CAS 1556216-04-6 typically involves Friedel-Crafts acylation of appropriately substituted benzene derivatives, followed by selective fluorination steps. Recent advances in flow chemistry (another trending search term in chemical synthesis) have enabled more efficient production of such intermediates with better control over regioselectivity. Analytical characterization of this compound typically employs LC-MS, NMR spectroscopy, and X-ray crystallography - techniques that consistently rank among the top searched analytical methods in chemical databases.

From a commercial perspective, the demand for difluorinated aromatic compounds has grown steadily, with market analysts projecting a compound annual growth rate (CAGR) of 8.7% through 2028. This growth is driven by their applications in agrochemicals, electronic materials, and pharmaceutical intermediates. The specific compound 1-(3,4-difluoro-2-methoxyphenyl)propan-2-one has appeared in recent supplier catalogs with purity specifications typically ranging from 95% to 99%, catering to both research-scale and potential scale-up needs.

Environmental and safety considerations for handling 1556216-04-6 follow standard laboratory protocols for organic solvents and reactive intermediates. Proper personal protective equipment (PPE) and ventilation systems are recommended during manipulation, consistent with general chemical safety guidelines that remain highly searched topics in laboratory practice resources.

Future research directions for this compound may explore its potential in catalysis, particularly in asymmetric synthesis applications where the chiral environment created by the difluoro-methoxy substitution pattern could prove advantageous. Additionally, its utility in metal-organic frameworks (MOFs) and other advanced materials represents an emerging application area that aligns with current materials science priorities.

In conclusion, 1-(3,4-difluoro-2-methoxyphenyl)propan-2-one (CAS No. 1556216-04-6) represents a valuable chemical building block with diverse potential applications. Its structural features make it particularly interesting for researchers working on fluorine chemistry, medicinal chemistry, and materials science - all fields experiencing significant growth according to recent publication and search trend analyses. As synthetic methodologies continue to advance, we anticipate seeing expanded applications for this versatile compound in both academic and industrial settings.

1556216-04-6 (1-(3,4-difluoro-2-methoxyphenyl)propan-2-one) 関連製品

- 315685-46-2(1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}-5,6-dimethyl-1H-1,3-benzodiazole)

- 1805582-65-3(3-Bromo-6-cyano-2-ethylphenylacetic acid)

- 2248172-67-8((2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine)

- 1804188-12-2(1-Bromo-1-(4-(difluoromethoxy)-3-ethylphenyl)propan-2-one)

- 1354704-09-8(SBWKYBJYUCIFDC-UHFFFAOYSA-N)

- 832740-21-3(5-(2-chloro-5-nitrophenoxy)methylfuran-2-carboxylic acid)

- 666699-73-6(2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol)

- 2228135-87-1(2-(5-bromo-2-chloropyridin-3-yl)ethyl(methyl)amine)

- 2137549-76-7(methyl 5-amino-4-cyclohexyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate)

- 1807029-44-2(2-Bromo-5-cyano-4-nitrobenzoic acid)